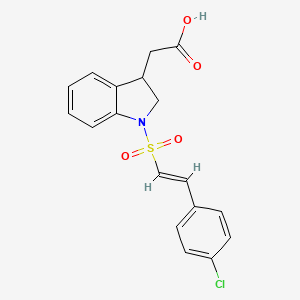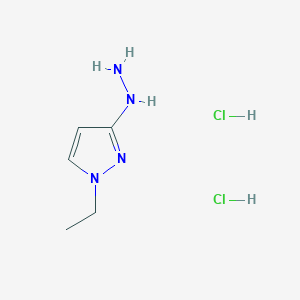![molecular formula C18H22ClNO3S B2652670 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide CAS No. 2411309-23-2](/img/structure/B2652670.png)
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. CTMP belongs to the amphetamine class of drugs and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
CTMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased wakefulness and improved cognitive performance. CTMP has also been studied for its potential as a treatment for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide, as it has been shown to improve attention and reduce hyperactivity in animal models.
Mecanismo De Acción
CTMP acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their availability in the brain. This leads to increased wakefulness and improved cognitive performance. CTMP also acts as a mild stimulant, increasing heart rate and blood pressure.
Biochemical and Physiological Effects:
CTMP has been shown to increase wakefulness and improve cognitive performance in animal models. It has also been shown to increase locomotor activity and reduce anxiety-like behavior. CTMP has been found to increase heart rate and blood pressure, but the effects are relatively mild compared to other stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMP has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its short half-life and rapid metabolism may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CTMP. One area of interest is its potential as a treatment for 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide, as it has shown promise in animal models. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve cognitive performance in animal models. Further research is needed to fully understand the effects of CTMP and its potential applications in scientific research.
Métodos De Síntesis
CTMP can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with thioacetic acid followed by the addition of chloroacetyl chloride and subsequent reduction with lithium aluminum hydride. The final product is purified using column chromatography to obtain CTMP in its pure form.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-13(19)18(21)20(11-15-7-9-24-12-15)8-6-14-4-5-16(22-2)17(10-14)23-3/h4-5,7,9-10,12-13H,6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICHDHHNLSRDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC(=C(C=C1)OC)OC)CC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)


![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2652598.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)
![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)


![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2652609.png)
![5,6-Dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2652610.png)